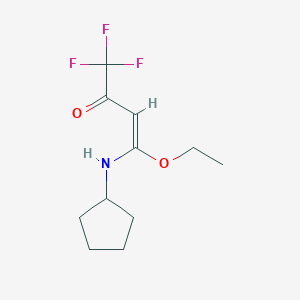
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl trifluoroacetate with cyclopentylamine to form an intermediate, which is then subjected to a condensation reaction with an appropriate aldehyde or ketone to yield the desired enone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction of the enone can yield the corresponding alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine: Potential use as a pharmaceutical intermediate or in drug discovery.
Industry: Applications in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-Ethoxy-4-amino-1,1,1-trifluorobut-3-en-2-one: Lacks the cyclopentyl group.
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-2-en-2-one: Different position of the double bond.
(E)-4-Methoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one: Methoxy group instead of ethoxy.
Uniqueness
(E)-4-Ethoxy-4-cyclopentylamino-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the ethoxy group, cyclopentylamino group, and trifluoromethyl group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C11H16F3NO2 |
|---|---|
Peso molecular |
251.25 g/mol |
Nombre IUPAC |
(E)-4-(cyclopentylamino)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C11H16F3NO2/c1-2-17-10(7-9(16)11(12,13)14)15-8-5-3-4-6-8/h7-8,15H,2-6H2,1H3/b10-7+ |
Clave InChI |
UPLWKZZTSLEDFJ-JXMROGBWSA-N |
SMILES isomérico |
CCO/C(=C/C(=O)C(F)(F)F)/NC1CCCC1 |
SMILES canónico |
CCOC(=CC(=O)C(F)(F)F)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13915098.png)
![(13S)-17-hydroxy-13-methyl-2,8,9,10,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13915107.png)
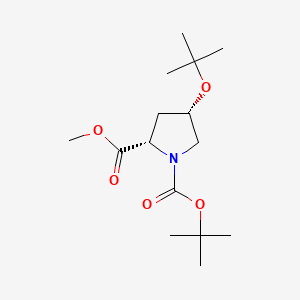
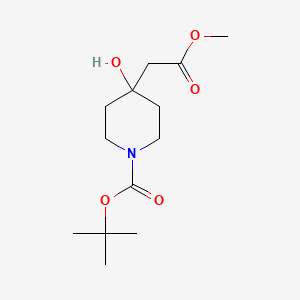

![(2R,3R,4S,5R)-2-[2-chloro-6-[(3-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13915130.png)

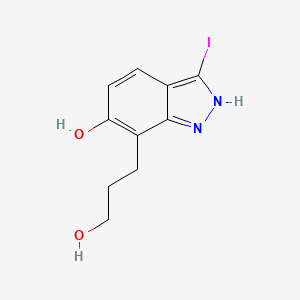
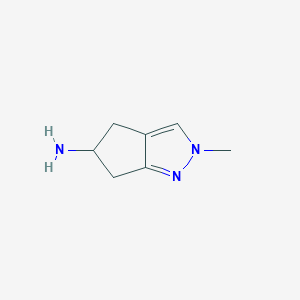
![(5S)-1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B13915158.png)
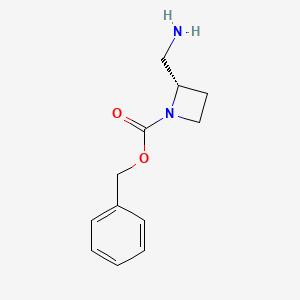
![2-(cyclopentylamino)-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13915162.png)
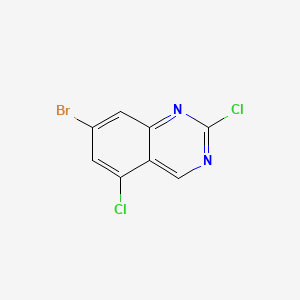
![Methyl thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B13915178.png)
